3-(Dimethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione
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Overview
Description
3-(Dimethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione is a complex organophosphorus compound It is known for its unique structural features, which include a thiazolidine ring and a phosphinothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione typically involves the reaction of thiazolidine-2,4-dione with dimethoxyphosphinothioyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphinothioyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphinothioyl group to a phosphine.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine derivatives.
Substitution: Various substituted thiazolidine derivatives.
Scientific Research Applications
3-(Dimethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of pesticides and herbicides due to its organophosphorus structure.
Mechanism of Action
The mechanism of action of 3-(Dimethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The phosphinothioyl group can inhibit enzymes by forming covalent bonds with active site residues. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Methidathion: Another organophosphorus compound with similar pesticidal properties.
Dimethoate: Shares structural similarities and is used as an insecticide.
Phosmet: An organophosphate with comparable applications in agriculture.
Uniqueness
3-(Dimethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione is unique due to its thiazolidine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other organophosphorus compounds and contributes to its specific applications and effects.
Properties
CAS No. |
17702-76-0 |
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Molecular Formula |
C6H10NO4PS3 |
Molecular Weight |
287.3 g/mol |
IUPAC Name |
3-(dimethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C6H10NO4PS3/c1-10-12(13,11-2)15-4-7-5(8)3-14-6(7)9/h3-4H2,1-2H3 |
InChI Key |
AVRCLFGJSYYCDL-UHFFFAOYSA-N |
SMILES |
COP(=S)(OC)SCN1C(=O)CSC1=O |
Canonical SMILES |
COP(=S)(OC)SCN1C(=O)CSC1=O |
Origin of Product |
United States |
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